7-methyl-5H-purin-6-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-5H-purin-6-one typically involves the methylation of adenine. One common method is the reaction of adenine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-5H-purin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the purine ring.
Substitution: The methyl group at position 7 can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of 7-methyl-8-oxopurine, while substitution reactions can yield various 7-substituted purine derivatives .
Scientific Research Applications
7-Methyl-5H-purin-6-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 7-Methyl-5H-purin-6-one involves its interaction with nucleic acids and proteins. The compound can be incorporated into DNA, where it affects the structure and function of the genetic material. It also interacts with various enzymes involved in nucleic acid metabolism, influencing their activity and regulation .
Comparison with Similar Compounds
- 6-Amino-7-methylpurine
- 7-Methylguanine
- 7-Methylxanthine
Comparison: While 7-Methyl-5H-purin-6-one shares structural similarities with these compounds, it is unique in its specific methylation pattern and biological activity. For example, 7-Methylguanine is another methylated purine but differs in its position of methylation and resulting biological effects .
Properties
Molecular Formula |
C6H6N4O |
---|---|
Molecular Weight |
150.14 g/mol |
IUPAC Name |
7-methyl-5H-purin-6-one |
InChI |
InChI=1S/C6H6N4O/c1-10-3-9-5-4(10)6(11)8-2-7-5/h2-4H,1H3 |
InChI Key |
NPRKMRPLBHJNFL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=NC=NC(=O)C21 |
Origin of Product |
United States |
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